Competitive Inhibition Mechanism of Tyrosinase-IN-19 vs. Reference Inhibitors
Tyrosinase-IN-19 acts as a competitive inhibitor of tyrosinase [1]. This mechanism is distinct from non-competitive inhibitors like Tyrosinase-IN-12 (IC50 = 25.39 ± 0.77 µM) [2] and contrasts with the species-dependent inhibition patterns of reference compounds such as kojic acid, which displays mixed-type inhibition in mushroom tyrosinase, competitive in mouse, and partial mixed-type in human isoforms [3]. The competitive mechanism implies that Tyrosinase-IN-19 binds directly to the enzyme's active site, which can be a critical determinant for structure-activity relationship (SAR) studies and for assays designed to measure substrate competition.
| Evidence Dimension | Inhibition mechanism (Mode of Action) |
|---|---|
| Target Compound Data | Competitive inhibition |
| Comparator Or Baseline | Kojic acid: species-dependent (mixed/competitive/partial mixed) [3]; Tyrosinase-IN-12: non-competitive (IC50 = 25.39 ± 0.77 µM) [2] |
| Quantified Difference | Mechanistic class difference (competitive vs. non-competitive/mixed) |
| Conditions | Enzymatic assays (specific source not fully disclosed for Tyrosinase-IN-19; comparators from published studies) |
Why This Matters
Mechanism of inhibition is crucial for experimental design; a competitive inhibitor like Tyrosinase-IN-19 will respond differently to substrate concentration changes compared to non-competitive or mixed inhibitors, impacting IC50 interpretation and SAR analysis.
- [1] MedChemExpress. Tyrosinase-IN-19 Product Datasheet. View Source
- [2] MedChemExpress. Tyrosinase-IN-12 Product Datasheet. View Source
- [3] Kim, D., et al. (2016). Effects of Arbutin and Kojic Acid on Activity of Tyrosinases from Mushroom, Mouse and Human Melanocytes and their Inhibition Patterns. Korean Journal of Aesthetics and Cosmetology, 14(4), 351-358. View Source
